![molecular formula C19H15N3O B2916777 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-naphthamide CAS No. 1396707-20-2](/img/structure/B2916777.png)

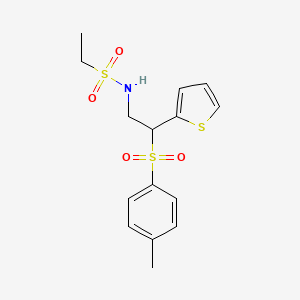

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-naphthamide is a heterocyclic compound with a fused pyrazolo[1,5-a]pyridine and naphthalene ring system. The presence of these aromatic rings suggests potential biological activity and interesting photophysical properties .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[1,5-a]pyridine moiety fused to a naphthalene ring. The pyrazolo[1,5-a]pyridine portion contributes to its aromaticity and potential reactivity. The 3-ylmethyl group is attached to the pyridine nitrogen, likely influencing its biological properties .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The synthesis of heteroaromatic rings, including pyrazolopyridines and naphthyridines, has significant potential in medicinal chemistry due to their structural novelty and potential pharmacological activities. For instance, robust and concise synthetic protocols for heterocycles like 1H-pyrazolo[3,4-c]pyridin-5-ol have been developed, highlighting their importance in future medicinal chemistry applications (P. E. S. Júnior et al., 2016).

Anticancer Activities

Certain derivatives of pyrazolo[1,5-a]pyridines and pyrazolonaphthyridines have been synthesized and evaluated for their anticancer activities. For example, pyrazolo[1,5-a]pyrimidine derivatives demonstrated potent anti-tumor cytotoxic activity in vitro against different human cancer cell lines (O. Ahmed et al., 2009). This suggests the potential of these compounds in developing new anticancer drugs.

Organic Light-Emitting Diodes (OLEDs)

Research into the synthesis of heteroleptic iridium(III) complexes with pyrazolopyridine derivatives has shown promising applications in OLEDs. These complexes exhibit high thermal stability and good electroluminescence performance, indicating their utility in developing polymer light-emitting diodes (Huaijun Tang et al., 2014). This highlights the role of pyrazolopyridine derivatives in improving the performance and efficiency of OLEDs.

Mécanisme D'action

Unfortunately, there’s limited information on the mechanism of action for N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-naphthamide. Its structural features suggest potential interactions with biological targets, possibly related to enzyme inhibition, receptor binding, or DNA interactions. Further studies are needed to elucidate its precise mode of action .

Propriétés

IUPAC Name |

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O/c23-19(17-9-5-7-14-6-1-2-8-16(14)17)20-12-15-13-21-22-11-4-3-10-18(15)22/h1-11,13H,12H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJCQJYRLPVOOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=C4C=CC=CN4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2916694.png)

![3-cyclopropyl-2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2916697.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2916699.png)

![N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2916700.png)

![N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916701.png)

![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2916703.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethoxybenzoate](/img/structure/B2916705.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2916708.png)

![3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B2916709.png)

![2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid](/img/structure/B2916713.png)